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molecular formula C9H11N3O B3351371 6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 352557-07-4

6-Hydrazinyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B3351371
M. Wt: 177.2 g/mol
InChI Key: AKUIDUVCFOJVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06432974B1

Procedure details

A solution of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one (3.6 g, 0.022 mole) and hydrazine (17.3 mL, 0.55 mole) was stirred at reflux in dioxane (150 mL) under nitrogen for 48 hours. The reaction mixture was concentrated under vacuo, water added (150 mL), and the product isolated by filtration. The product was thoroughly washed with diethyl ether to give the titled compound quantitatively as a white solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH2:6][CH2:5]2.[NH2:13][NH2:14]>O1CCOCC1>[NH:13]([C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH2:6][CH2:5]2)[NH2:14]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
FC=1C=C2CCNC(C2=CC1)=O
Name
Quantity
17.3 mL
Type
reactant
Smiles
NN
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuo, water
ADDITION
Type
ADDITION
Details
added (150 mL)
CUSTOM
Type
CUSTOM
Details
the product isolated by filtration
WASH
Type
WASH
Details
The product was thoroughly washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
N(N)C=1C=C2CCNC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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